Metoprolol Acid Methyl Ester-d5 Hydrochloride

Descripción

Propiedades

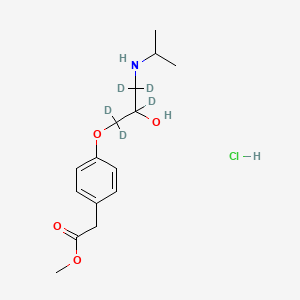

Fórmula molecular |

C15H24ClNO4 |

|---|---|

Peso molecular |

322.84 g/mol |

Nombre IUPAC |

methyl 2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride |

InChI |

InChI=1S/C15H23NO4.ClH/c1-11(2)16-9-13(17)10-20-14-6-4-12(5-7-14)8-15(18)19-3;/h4-7,11,13,16-17H,8-10H2,1-3H3;1H/i9D2,10D2,13D; |

Clave InChI |

MCYVNMKALCGOTK-SUKSBMJQSA-N |

SMILES isomérico |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC(=O)OC)O)NC(C)C.Cl |

SMILES canónico |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OC)O.Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de metoprolol ácido metil éster-d5 (clorhidrato) generalmente implica la deuteración de metoprolol ácido metil éster. Este proceso se puede lograr mediante el intercambio de átomos de hidrógeno con átomos de deuterio utilizando reactivos deuterados. Las condiciones de reacción a menudo requieren un disolvente deuterado y un catalizador para facilitar el intercambio.

Métodos de producción industrial: En un entorno industrial, la producción de metoprolol ácido metil éster-d5 (clorhidrato) implica procesos de deuteración a gran escala. Estos procesos están optimizados para un alto rendimiento y pureza, utilizando a menudo técnicas avanzadas como reactores de flujo continuo y sistemas de síntesis automatizados. El producto final se purifica mediante cristalización o cromatografía para garantizar la eliminación de cualquier impureza.

Análisis De Reacciones Químicas

Tipos de reacciones: Metoprolol ácido metil éster-d5 (clorhidrato) puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar las cetonas o aldehídos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes.

Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar los grupos funcionales dentro del compuesto.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan con frecuencia.

Sustitución: Los nucleófilos como el metóxido de sodio y el terc-butóxido de potasio se emplean comúnmente.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

The deuterated form of metoprolol is utilized in pharmacokinetic studies to investigate the metabolism and distribution of beta-blockers. The incorporation of deuterium allows for improved detection and quantification in biological matrices using advanced analytical techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC–QqQ-MS/MS) .

Key Benefits:

- Enhanced stability and reduced metabolic rate.

- Improved sensitivity in analytical methods.

- Better understanding of drug interactions and metabolism.

Method Development for Drug Analysis

Metoprolol Acid Methyl Ester-d5 Hydrochloride serves as a reference standard in the development of analytical methods for quality control and validation processes in pharmaceutical manufacturing. Its unique isotopic signature aids in distinguishing it from non-deuterated forms during analysis .

Applications:

- Method validation for Abbreviated New Drug Applications (ANDA).

- Quality control (QC) in pharmaceutical labs.

- Research into drug formulation and efficacy.

Clinical Trials and Efficacy Studies

The compound is also involved in clinical trials assessing the efficacy of metoprolol in various conditions, including heart failure, hypertension, and arrhythmias. The use of the deuterated version allows researchers to trace the pharmacokinetics more accurately, leading to better insights into dosing regimens .

Clinical Applications:

- Evaluation of dose-response relationships.

- Assessment of long-term effects on cardiovascular health.

- Investigation of side effects and tolerability across diverse populations.

Data Tables

| Indication | Description |

|---|---|

| Hypertension | Reduces blood pressure, preventing cardiovascular events. |

| Angina Pectoris | Alleviates chest pain by decreasing heart workload. |

| Heart Failure | Improves survival rates and quality of life. |

| Myocardial Infarction | Reduces mortality post-heart attack. |

Case Study 1: Pharmacokinetics in Heart Failure Patients

A study investigated the pharmacokinetics of this compound in patients with chronic heart failure. The results indicated a significant reduction in plasma levels compared to non-deuterated metoprolol, suggesting altered metabolism due to hepatic impairment .

Case Study 2: Analytical Method Validation

In a recent validation study, researchers developed a UHPLC–QqQ-MS/MS method using this compound as a standard. The method demonstrated high sensitivity and specificity, making it suitable for routine QC testing in pharmaceutical production .

Mecanismo De Acción

Metoprolol ácido metil éster-d5 (clorhidrato) ejerce sus efectos bloqueando selectivamente los receptores beta-1 adrenérgicos en las células cardíacas. Esta inhibición reduce los efectos de la adrenalina y la noradrenalina, lo que lleva a una disminución de la frecuencia cardíaca y el gasto cardíaco. Los objetivos moleculares incluyen los receptores beta-1 adrenérgicos, y las vías involucradas están principalmente relacionadas con el sistema nervioso simpático.

Compuestos similares:

Metoprolol: La forma no deuterada del compuesto, utilizada clínicamente para tratar la hipertensión y la angina de pecho.

Atenolol: Otro bloqueador beta-1 selectivo con usos terapéuticos similares.

Propranolol: Un bloqueador beta no selectivo utilizado para diversas afecciones cardiovasculares.

Singularidad: Metoprolol ácido metil éster-d5 (clorhidrato) es único debido a su marcaje con deuterio, que proporciona ventajas distintas en química analítica. Los átomos de deuterio mejoran la estabilidad del compuesto y permiten un análisis más preciso por espectrometría de masas en comparación con sus contrapartes no deuteradas.

Comparación Con Compuestos Similares

Deuterated Metoprolol Derivatives

The following table compares deuterated metoprolol analogs from the same product line :

| Compound Name | CAS Number | Modifications | Application |

|---|---|---|---|

| Metoprolol-D7 Hemitartrate | N/A | 7 deuteriums; hemitartrate salt | Isotopic labeling for metabolic studies |

| Metoprolol Acid-D5 | 1215404-47-9 | 5 deuteriums; free acid form | Intermediate in synthesis |

| Metoprolol Acid-D5 Ethyl Ester | 1189704-28-6 | Ethyl ester; 5 deuteriums | Comparative ester stability studies |

| Metoprolol Acid Methyl Ester-d5 HCl | NA | Methyl ester; 5 deuteriums; HCl | Internal standard in bioanalysis |

Key Differences :

Hydrochloride Salts of Related Pharmaceuticals

Hydrochloride salts are common in pharmaceuticals to improve stability and absorption. Below is a comparison with other hydrochloride-containing compounds:

Functional Insights :

- Structural Complexity : Metoprolol Acid Methyl Ester-d5 HCl has a simpler structure compared to Meclizine Hydrochloride, which contains multiple aromatic rings and chlorides .

- Analytical Utility : Unlike Isopropylarticaine Hydrochloride (used as an impurity marker), Metoprolol Acid Methyl Ester-d5 HCl serves as a quantitative tracer .

Comparison with Non-Deuterated Metoprolol Salts

Metoprolol is commonly administered as a tartrate or succinate salt. Key differences from the hydrochloride form include:

Thermal Behavior : Metoprolol tartrate undergoes decomposition at 189.2°C, releasing water and isocyanic acid, whereas the deuterated methyl ester hydrochloride’s stability remains less studied but is presumed lower due to ester lability .

Research and Regulatory Considerations

- Synthesis Challenges : Deuterated compounds like Metoprolol Acid Methyl Ester-d5 HCl require specialized facilities for isotopic labeling, increasing production costs .

- Regulatory Compliance: Its controlled status mandates documentation (e.g., BSL certification) and adherence to short expiration timelines, unlike non-deuterated analogs .

Actividad Biológica

Metoprolol Acid Methyl Ester-d5 Hydrochloride is a deuterated form of metoprolol, a selective beta-1 adrenergic receptor blocker commonly used to treat cardiovascular conditions. This compound is particularly significant in pharmacological research due to its stable isotope labeling, which enhances the accuracy of metabolic and pharmacokinetic studies. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C15D5H18N O4·HCl

- Molecular Weight : 322.839 g/mol

- IUPAC Name : Methyl 2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate; hydrochloride

The presence of deuterium in the structure allows for enhanced tracking in biological systems, making it a valuable tool in drug metabolism studies.

Metoprolol functions primarily by selectively blocking beta-1 adrenergic receptors located in the heart. This action leads to several physiological effects:

- Reduction in Heart Rate : By blocking catecholamine receptor activation, metoprolol decreases heart rate and myocardial contractility.

- Lowering Blood Pressure : The reduction in heart rate and cardiac output results in decreased blood pressure.

- Decreased Oxygen Demand : This is crucial for patients with ischemic heart conditions as it alleviates symptoms like angina.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its deuterated nature. Key points include:

- Absorption and Distribution : The compound exhibits high bioavailability and a volume of distribution that allows effective therapeutic concentrations.

- Metabolism : Metoprolol is metabolized primarily by cytochrome P450 enzymes (CYP2D6), resulting in various metabolites, including alpha-hydroxy-metoprolol.

- Excretion : The metabolites are excreted mainly through urine.

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | 3 to 7 hours |

| Bioavailability | ~40% |

| Volume of Distribution | 4 L/kg |

| Clearance | 0.5 L/h/kg |

Study on Efficacy in Heart Failure

A multicenter study involving 383 patients with idiopathic dilated cardiomyopathy assessed the efficacy of metoprolol. Key findings included:

- Improvement in Ejection Fraction : Patients treated with metoprolol showed a significant increase in ejection fraction compared to placebo (0.13 vs. 0.06).

- Clinical Outcomes : There was a 34% reduction in primary endpoints (hospitalization or death) among those receiving metoprolol.

This study highlights the therapeutic benefits of metoprolol in managing heart failure symptoms and improving cardiac function .

Impact on Drug Metabolism Research

Research utilizing this compound has provided insights into drug metabolism pathways. For instance:

- Metabolic Pathways : Studies have shown how deuterated compounds can be used to trace metabolic pathways without interference from endogenous compounds.

- Pharmacokinetic Modeling : The use of this compound has facilitated advanced modeling techniques that predict drug behavior in various physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.